molecular formula C26H22N2O5 B1398471 Fmoc-5-hydroxy-L-tryptophan CAS No. 178119-94-3

Fmoc-5-hydroxy-L-tryptophan

Cat. No. B1398471
M. Wt: 442.5 g/mol
InChI Key: LORJESUTFPMFAV-DEOSSOPVSA-N
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Description

Fmoc-5-hydroxy-L-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties .


Synthesis Analysis

Fmoc-5-hydroxy-L-tryptophan is used in peptide synthesis . It can be used as a building block to synthesize peptides and proteins with specific functions or properties .


Molecular Structure Analysis

The molecular formula of Fmoc-5-hydroxy-L-tryptophan is C26H22N2O5 . Its molecular weight is 442.46 .


Chemical Reactions Analysis

The Fmoc group in Fmoc-5-hydroxy-L-tryptophan is known for its role in chemical peptide synthesis . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .


Physical And Chemical Properties Analysis

Fmoc-5-hydroxy-L-tryptophan has a predicted boiling point of 760.3±60.0 °C . Its density is predicted to be 1.407±0.06 g/cm3 . It should be stored at 4 °C .

Scientific Research Applications

Building Block in Oligopeptides Synthesis

Fmoc-5-hydroxy-L-tryptophan serves as a critical building block in oligopeptides, aiding in the development of therapeutic agents. For instance, its incorporation into pentagastrin analogs using Fmoc/tBu chemistry illustrates its utility in synthesizing peptide analogs, which are crucial in drug development and biochemical studies (Lescrinier et al., 1995).

Solid-Phase Synthesis

Molecularly Imprinted Polymers

Fmoc-5-hydroxy-L-tryptophan plays a role in the development of molecularly imprinted polymers. This application is significant in analytical chemistry, particularly in creating polymers with specific binding sites for certain compounds, showcasing its potential in sensor technology and separation processes (Hyunjung Kim & G. Guiochon, 2005).

Peptide Derivatives Synthesis

The compound is involved in the synthesis of various peptide derivatives, indicating its versatility in creating a range of bioactive molecules. These derivatives can be instrumental in studying biological processes or developing new therapeutics (Knight, 1991).

Development of Linkage Agents

It aids in the creation of novel and versatile silicon-derived linkage agents compatible with the Fmoc/t-Bu strategy. This aspect is crucial in peptide synthesis, especially for peptides containing sensitive amino acids like tryptophan, enhancing the efficiency and yield of synthetic processes (H. Chao et al., 1994).

Pharmaceutical Applications

Fmoc-5-hydroxy-L-tryptophan is used in the design and synthesis of tryptophan-containing dipeptide derivatives, which serve as antagonists for specific receptors, highlighting its significance in drug discovery and development for treating inflammatory diseases (T. Hwang et al., 2013).

Safety And Hazards

Fmoc-5-hydroxy-L-tryptophan should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

Future Directions

Fmoc-5-hydroxy-L-tryptophan and other Fmoc-modified simple biomolecules have yet to be extensively summarized . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORJESUTFPMFAV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189173
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-hydroxy-L-tryptophan

CAS RN

178119-94-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178119-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EB Porter, JT Polaski, MM Morck, RT Batey - Nature chemical biology, 2017 - nature.com
… 10 μmol of Fmoc-5-hydroxy-L-tryptophan and 10 μmol of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) were dissolved in 1 mL of DMF and added to …
Number of citations: 123 www.nature.com
CL Reedy - 2015 - kuscholarworks.ku.edu
We are exploring analogs of the macrocyclic tetrapeptide natural product CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) as both potential analgesics and kappa opioid receptor (KOPr) …
Number of citations: 0 kuscholarworks.ku.edu
EB Porter - 2015 - search.proquest.com
The utility of RNA as a sensor for in vivo enzyme evolution, metabolomics monitoring, and bacterial control modules is slowly being realized, but is met with some outstanding challenges…
Number of citations: 2 search.proquest.com
C Dennys, C Baggio, R Rodrigo, F Roussel, A Kulinich… - Iscience, 2022 - cell.com
Amyotrophic lateral sclerosis (ALS) is a degenerative disease that progressively destroys motor neurons (MNs). Earlier studies identified EphA4, a receptor tyrosine kinase, as a …
Number of citations: 2 www.cell.com

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